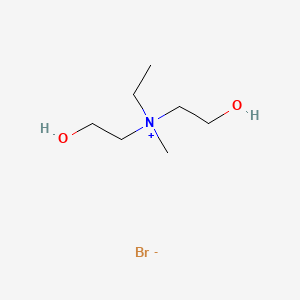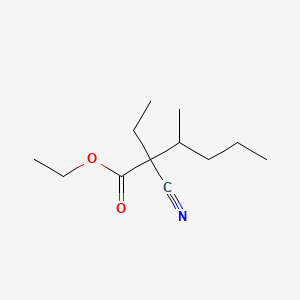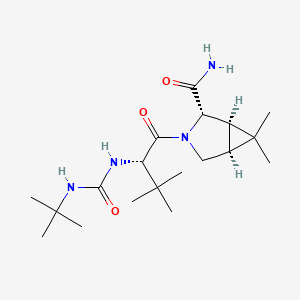
(3E)-4-Ethoxy-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-Ethoxy-3-methylbut-3-en-2-one, commonly known as EMBO, is an organic compound with a molecular formula of C6H10O2. It is a colorless liquid with a sweet, fruity odor. EMBO has a wide range of applications in the scientific research field due to its unique properties. This compound has been used in a variety of experiments, such as in the synthesis of other organic compounds, as a reagent in biochemical reactions, and as a solubilizing agent in the synthesis of proteins.
Applications De Recherche Scientifique
EMBO has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as in the synthesis of 1,3-dioxane and 2-chloro-1-methyl-1-propanol. Additionally, EMBO has been used as a solubilizing agent in the synthesis of proteins, such as in the synthesis of the enzyme β-galactosidase. Furthermore, EMBO has been used as a catalyst in certain biochemical reactions, such as in the hydrolysis of esters.
Mécanisme D'action
The mechanism of action of EMBO is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows EMBO to act as a catalyst in certain biochemical reactions, such as in the hydrolysis of esters. Additionally, EMBO can act as a nucleophile, which means that it can donate electrons to other molecules. This allows EMBO to act as a reagent in the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBO are not fully understood. However, it is known that EMBO can act as a catalyst in certain biochemical reactions, such as in the hydrolysis of esters. Additionally, EMBO can act as a reagent in the synthesis of other organic compounds, such as in the synthesis of 1,3-dioxane and 2-chloro-1-methyl-1-propanol. Furthermore, EMBO has been used as a solubilizing agent in the synthesis of proteins, such as in the synthesis of the enzyme β-galactosidase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using EMBO in laboratory experiments is its high reactivity. This allows it to be used as a reagent in the synthesis of other organic compounds, as a catalyst in certain biochemical reactions, and as a solubilizing agent in the synthesis of proteins. Additionally, EMBO can be synthesized relatively easily and with a high yield. However, EMBO is a volatile compound and can easily evaporate, so it should be stored in a tightly sealed container.
Orientations Futures
There are a variety of potential future directions for EMBO research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of EMBO in other fields, such as medicine. Finally, research could be conducted to explore the potential for using EMBO as a catalyst in other organic reactions.
Méthodes De Synthèse
EMBO can be synthesized from 3-methyl-2-butanone and ethyl bromide in the presence of a base, such as sodium hydroxide. The reaction involves the protonation of the carbonyl group of the 3-methyl-2-butanone, followed by the nucleophilic addition of ethyl bromide to form the desired product. The reaction can be carried out at room temperature, and the yield is typically high.
Propriétés
IUPAC Name |
(E)-4-ethoxy-3-methylbut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-9-5-6(2)7(3)8/h5H,4H2,1-3H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBNIIPYZIRDQF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-Ethoxy-3-methylbut-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)


![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)





![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)



